Dehydroretinaldehyde
Dehydroretinaldehyde
all-trans-Dehydroretinal, also known as 3-dehydroretinal or retinene 2, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. Thus, all-trans-dehydroretinal is considered to be an isoprenoid lipid molecule. all-trans-Dehydroretinal exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, all-trans-dehydroretinal is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, all-trans-dehydroretinal can be found in fishes. This makes all-trans-dehydroretinal a potential biomarker for the consumption of this food product.
All-trans-dehydroretinal is a retinal which contains an additional double bond between the 3 and 4 positions of the six-membered ring, and in which all of the double bonds in the side chain have the E-configuration.
All-trans-dehydroretinal is a retinal which contains an additional double bond between the 3 and 4 positions of the six-membered ring, and in which all of the double bonds in the side chain have the E-configuration.
Brand Name:
Vulcanchem
CAS No.:
472-87-7
VCID:
VC21144081
InChI:
InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
SMILES:
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C
Molecular Formula:
C20H26O
Molecular Weight:
282.4 g/mol
Dehydroretinaldehyde
CAS No.: 472-87-7
Cat. No.: VC21144081
Molecular Formula: C20H26O
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | all-trans-Dehydroretinal, also known as 3-dehydroretinal or retinene 2, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. Thus, all-trans-dehydroretinal is considered to be an isoprenoid lipid molecule. all-trans-Dehydroretinal exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, all-trans-dehydroretinal is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, all-trans-dehydroretinal can be found in fishes. This makes all-trans-dehydroretinal a potential biomarker for the consumption of this food product. All-trans-dehydroretinal is a retinal which contains an additional double bond between the 3 and 4 positions of the six-membered ring, and in which all of the double bonds in the side chain have the E-configuration. |
|---|---|
| CAS No. | 472-87-7 |
| Molecular Formula | C20H26O |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal |
| Standard InChI | InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ |
| Standard InChI Key | QHNVWXUULMZJKD-OVSJKPMPSA-N |
| Isomeric SMILES | CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C |
| SMILES | CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
| Canonical SMILES | CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
| Melting Point | 77-78°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator